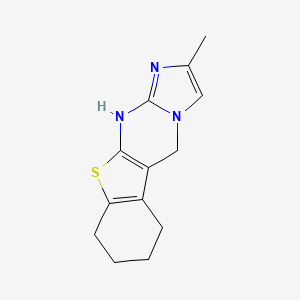

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine

Description

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine is a complex heterocyclic compound featuring fused benzothiophene, imidazole, and pyrimidine rings. This structure is part of the broader class of thieno[2,3-d]pyrimidine derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . Its synthesis often involves alkylation of thieno[2,3-d]pyrimidine precursors with imidazo[1,2-a]pyridine fragments, as demonstrated in recent studies .

Properties

CAS No. |

81622-92-6 |

|---|---|

Molecular Formula |

C13H15N3S |

Molecular Weight |

245.35 g/mol |

IUPAC Name |

13-methyl-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraene |

InChI |

InChI=1S/C13H15N3S/c1-8-6-16-7-10-9-4-2-3-5-11(9)17-12(10)15-13(16)14-8/h6H,2-5,7H2,1H3,(H,14,15) |

InChI Key |

XEACFKMRYIASEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2CC3=C(NC2=N1)SC4=C3CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzothiophene derivatives with imidazopyrimidine intermediates in the presence of catalysts can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes.

Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The antimicrobial potency varies significantly with the heterocyclic substituent at position 4. For example:

- The target compound’s imidazo[1,2-a]pyridine fragment confers superior activity against P. aeruginosa (MIC < streptomycin) compared to thiazole (I) or benzoxazole (V) derivatives .

- Triazolo-thiadiazole systems (III) exhibit broader antifungal activity but lower antibacterial efficacy .

Hydrogenation Impact :

Comparison with Analogues:

- Compound III: Synthesized via cyclocondensation of thieno[2,3-d]pyrimidine with thiosemicarbazide, followed by oxidation .

- Compound 8 (Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine): Prepared by reacting imino thioacetals with ortho-amino esters in a one-step fusion reaction .

- Compound 10 (Imidazo[1,2-a]pyrido[4,3-d]pyrimidine) : Derived from chloropyrido[4,3-d]pyrimidine via hydrazine hydrate treatment .

Mechanistic Insights

- Antimicrobial Activity: While the target compound showed promising MIC values against P. aeruginosa, docking studies ruled out inhibition of TrmD, a bacterial tRNA methyltransferase . This suggests a non-enzymatic mechanism, possibly involving membrane disruption or efflux pump modulation. In contrast, 6-thiothieno[2,3-d]pyrimidines (VI) act as TrmD inhibitors, highlighting divergent modes of action despite structural similarities .

- Electronic and Steric Factors: Electron-withdrawing groups (e.g., cyano in ’s compound 11b) enhance antibacterial activity by increasing electrophilicity at reactive sites . Bulky substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) may hinder binding to bacterial targets, reducing efficacy .

Biological Activity

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine is a complex heterocyclic compound notable for its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The molecular formula of the compound is C₁₃H₁₅N₃S, and it features multiple functional groups that enhance its reactivity with biological targets.

Structural Characteristics

The compound's structure includes:

- Benzothieno moiety : Contributes to the compound's chemical reactivity and biological interactions.

- Imidazo-pyrimidine framework : Known for its involvement in various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

In a study assessing the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against a range of microorganisms. The study evaluated 13 different microbial strains including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Such as Escherichia coli.

- Pathogenic fungi : Including Candida albicans.

The results indicated that most derivatives exhibited good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the specific strain tested .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research involving similar thieno-imidazo-pyrimidines showed promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Antimicrobial Evaluation : A comprehensive study published in Molecules detailed the synthesis and antimicrobial evaluation of various imidazo[1,2-a]pyrimidines. The findings indicated that specific structural modifications could enhance bioactivity against resistant strains .

- Anticancer Mechanisms : Another study focused on the anticancer properties of thieno-pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells via mitochondrial pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion - Toxicity) studies suggest favorable properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.